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Compound Name:
amine

Cat. No.: B3059873

For Research Use Only. Not for use in diagnostic procedures.

Introduction

N-(Azetidin-3-yl)quinazolin-4-amine is a potent and selective ATP-competitive inhibitor of the
epidermal growth factor receptor (EGFR) and Human Epidermal Growth Factor Receptor 2
(HERZ2) tyrosine kinases. The quinazoline scaffold is a common feature in many clinically
approved kinase inhibitors, and this compound, with its azetidine substitution, demonstrates
high affinity for the ATP-binding pocket of these key oncogenic drivers. Overexpression,
amplification, or mutation of EGFR and HER2 is implicated in the pathogenesis of various solid
tumors, making them critical targets for cancer therapy. This document provides detailed
protocols for utilizing N-(Azetidin-3-yl)quinazolin-4-amine in both biochemical and cellular
kinase assays to assess its inhibitory activity and to probe the downstream effects on cancer
cell signaling pathways.

Target Kinases and Signaling Pathways

N-(Azetidin-3-yl)quinazolin-4-amine primarily targets EGFR (ErbB1) and HER2 (ErbB2),
members of the ErbB family of receptor tyrosine kinases. Upon ligand binding (for EGFR) or
heterodimerization, these receptors undergo autophosphorylation, initiating a cascade of
downstream signaling events that regulate crucial cellular processes such as proliferation,
survival, differentiation, and migration. The two major signaling pathways activated by EGFR
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and HER2 are the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt/mTOR pathway.[1][2]
[31[4][5][6][7] Dysregulation of these pathways is a hallmark of many cancers.

EGFR Signaling Pathway

/ Nodes Ligand [label="EGF / TGF-a", fillcolor="#FBBCO05", fontcolor="#202124"]; EGFR
[label="EGFR", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2 [label="Grb2",
fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="SOS", fillcolor="#F1F3F4",
fontcolor="#202124"]; Ras [label="Ras", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Raf
[label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK [label="MEK",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt
[label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR",
fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus", shape=cylinder,
fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation
[label="Proliferation,\nSurvival,\nDifferentiation", shape=note, fillcolor="#FFFFFF",
fontcolor="#202124"]; Inhibitor [label="N-(Azetidin-3-yl)quinazolin-4-amine", shape=box,
style=filled, fillcolor="#D9EAD3", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges Ligand -> EGFR [label="Binds"]; EGFR -> Grb2 [label="Recruits"]; Grb2 -> Sos; Sos -
> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK -> Nucleus; EGFR -> PI3K
[label="Recruits"]; PI3K -> Akt; Akt -> mTOR; mTOR -> Nucleus; Nucleus -> Proliferation;
Inhibitor -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed,
arrowhead=tee]; }

Caption: EGFR Signaling Pathway and Inhibition.
HER?2 Signaling Pathway

/l Nodes HER?2 [label="HER2", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
HER3 [label="HER3", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Grb2
[label="Grb2", fillcolor="#F1F3F4", fontcolor="#202124"]; Sos [label="SOS",
fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Raf [label="Raf", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MEK
[label="MEK", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ERK [label="ERK",
fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853",
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fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR
[label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nucleus [label="Nucleus",
shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Proliferation
[label="Proliferation,\nSurvival,\nMetastasis", shape=note, fillcolor="#FFFFFF",
fontcolor="#202124"]; Inhibitor [label="N-(Azetidin-3-yl)quinazolin-4-amine", shape=box,
style=filled, fillcolor="#D9EAD3", fontcolor="#202124", penwidth=2, color="#34A853"];

// Edges HER2 -> HERS [label="Heterodimerizes"]; HER3 -> PI3K [label="Recruits"]; HER2 ->
Grb2 [label="Recruits"]; Grb2 -> Sos; Sos -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; ERK
-> Nucleus; PI3K -> Akt; Akt -> mTOR; mTOR -> Nucleus; Nucleus -> Proliferation; Inhibitor ->
HER2 [label="Inhibits", color="#EA4335", fontcolor="#EA4335", style=dashed, arrowhead=tee];

}

Caption: HER2 Signaling Pathway and Inhibition.

Quantitative Data

The inhibitory activity of N-(Azetidin-3-yl)quinazolin-4-amine has been characterized in both
biochemical and cellular assays. The following tables summarize the half-maximal inhibitory
concentration (IC50) values against target kinases and cancer cell lines. Data presented is
representative for a potent quinazoline-based dual EGFR/HER2 inhibitor.

Table 1: Biochemical IC50 Values

Kinase IC50 (nM)
EGFR 3

HER2 (ErbB2) 13

HER4 (ErbB4) 347

Table 2: Cellular IC50 Values
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Cell Line Cancer Type EGFR/HER2 Status I1C50 (uM)

SK-BR-3 Breast Cancer HER2 Overexpression  0.05

BT-474 Breast Cancer HER2 Overexpression  0.06
Epidermoid EGFR

A431 ) ) 0.15
Carcinoma Overexpression

Non-Small Cell Lung
NCI-H1975 EGFR L858R/T790M 0.5
Cancer

MCE-7 Breast Cancer Low EGFR/HER2 >10

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Biochemical Kinase Assay (Time-Resolved
Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol describes a non-radioactive, homogenous assay to determine the IC50 value of
N-(Azetidin-3-yl)quinazolin-4-amine against purified EGFR and HER2 kinase domains.

Biochemical Kinase Assay Workflow

/ Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBCO05", fontcolor="#202124"],
Prepare_Reagents [label="Prepare Reagents:\n- Kinase (EGFR/HER2)\n- Substrate (Poly-
GT)\n- ATP\n- Inhibitor Dilutions", fillcolor="#F1F3F4", fontcolor="#202124"]; Dispense
[label="Dispense Reagents\ninto 384-well plate", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Incubate [label="Incubate at RT\n(e.g., 60 min)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Add_Detection [label="Add TR-FRET\nDetection Reagents\n(Eu-Antibody, APC-Acceptor)",
fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate_Detection [label="Incubate at RT\n(e.g.,
60 min, protected from light)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Read_Plate
[label="Read Plate on\nTR-FRET compatible reader", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Analyze [label="Analyze Data:\n- Calculate % Inhibition\n- Determine
IC50", fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse,
fillcolor="#FBBC05", fontcolor="#202124"];
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I/l Edges Start -> Prepare_Reagents; Prepare_Reagents -> Dispense; Dispense -> Incubate;
Incubate -> Add_Detection; Add_Detection -> Incubate Detection; Incubate Detection ->
Read Plate; Read_Plate -> Analyze; Analyze -> End; }

Caption: Workflow for TR-FRET Biochemical Kinase Assay.

Materials:

Recombinant human EGFR or HER2 kinase domain

Biotinylated poly(Glu, Tyr) 4:1 substrate

ATP

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT,
0.01% Tween-20)

N-(Azetidin-3-yl)quinazolin-4-amine

DMSO

TR-FRET detection reagents: Europium-labeled anti-phosphotyrosine antibody and
Allophycocyanin (APC)-conjugated streptavidin

Stop/Detection buffer (e.g., 50 mM HEPES pH 7.5, 50 mM EDTA, 0.01% Tween-20)

Low-volume 384-well black microplates

Procedure:

o Compound Preparation: Prepare a 10 mM stock solution of N-(Azetidin-3-yl)quinazolin-4-
amine in DMSO. Create a serial dilution series (e.g., 11-point, 3-fold dilutions) in DMSO.
Further dilute the compound series in kinase reaction buffer to achieve the desired final
concentrations.

¢ Kinase Reaction:
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o Add 2.5 puL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well
plate.

o Add 5 pL of a solution containing the kinase and biotinylated substrate in kinase reaction
buffer.

o Initiate the kinase reaction by adding 2.5 pL of ATP solution in kinase reaction buffer. The
final reaction volume is 10 pL.

o Incubate the plate at room temperature for 60 minutes.

o Detection:

o Stop the reaction by adding 10 pL of stop/detection buffer containing the Europium-labeled
antibody and APC-conjugated streptavidin.

o Incubate the plate at room temperature for 60 minutes, protected from light.

o Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring the
emission at 665 nm and 620 nm following excitation at 320 nm.

e Data Analysis:
o Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

o Determine the percent inhibition for each compound concentration relative to the high (no
enzyme) and low (DMSO vehicle) controls.

o Plot the percent inhibition versus the logarithm of the compound concentration and fit the
data to a four-parameter logistic equation to determine the IC50 value.

Cellular Kinase Assay (Western Blotting)

This protocol assesses the ability of N-(Azetidin-3-yl)quinazolin-4-amine to inhibit the
phosphorylation of EGFR, HER2, and downstream signaling proteins like Akt and ERK in a
cellular context.

Cellular Kinase Assay Workflow (Western Blot)
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// Nodes Start [label="Start", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
Seed_Cells [label="Seed Cells\n(e.g., SK-BR-3, A431)\nin 6-well plates”, fillcolor="#F1F3F4",
fontcolor="#202124"]; Serum_Starve [label="Serum Starve Cells\n(e.g., overnight)",
fillcolor="#F1F3F4", fontcolor="#202124"]; Treat_Inhibitor [label="Treat with Inhibitor\n(Varying
Concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Stimulate [label="Stimulate with
Ligand\n(e.g., EGF for A431)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Lyse_Cells
[label="Lyse Cells and\nQuantify Protein”, fillcolor="#4285F4", fontcolor="#FFFFFF"];
SDS_PAGE [label="SDS-PAGE and\nTransfer to Membrane", fillcolor="#F1F3F4",
fontcolor="#202124"]; Block_and_Incubate [label="Block Membrane and\nincubate with
Primary\nand Secondary Antibodies", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Detect
[label="Detect Protein Bands\n(Chemiluminescence)", fillcolor="#EA4335",
fontcolor="#FFFFFF"]; Analyze [label="Analyze Band Intensity\n(Densitometry)",
fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse,
fillcolor="#FBBCO05", fontcolor="#202124"];

// Edges Start -> Seed_Cells; Seed_Cells -> Serum_Starve; Serum_Starve -> Treat_Inhibitor;
Treat_Inhibitor -> Stimulate; Stimulate -> Lyse_Cells; Lyse_Cells -> SDS_PAGE; SDS_PAGE -
> Block_and_Incubate; Block _and_Incubate -> Detect; Detect -> Analyze; Analyze -> End; }

Caption: Workflow for Western Blot Cellular Kinase Assay.

Materials:

e Cancer cell lines (e.g., SK-BR-3, A431)

e Cell culture medium and supplements

o N-(Azetidin-3-yl)quinazolin-4-amine

« DMSO

e EGF (for EGFR stimulation)

 Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o BCA protein assay kit
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e SDS-PAGE gels and running buffer
e Transfer buffer and PVDF membrane
» Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

e Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-HER2
(Tyr1248), anti-total-HERZ2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2
(Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

o HRP-conjugated secondary antibodies
e Chemiluminescent substrate

e Imaging system

Procedure:

e Cell Culture and Treatment:

o

Seed cells in 6-well plates and allow them to adhere overnight.
o Serum-starve the cells for 12-24 hours to reduce basal kinase activity.

o Pre-treat the cells with various concentrations of N-(Azetidin-3-yl)quinazolin-4-amine or
DMSO for 2 hours.

o For EGFR-expressing cells like A431, stimulate with EGF (e.g., 100 ng/mL) for 15
minutes. For HER2-overexpressing cells like SK-BR-3, stimulation is often not necessary
due to constitutive activity.

e Cell Lysis and Protein Quantification:
o Wash the cells with ice-cold PBS and lyse them in lysis buffer.
o Clarify the lysates by centrifugation and collect the supernatant.

o Determine the protein concentration of each lysate using a BCA assay.
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o Western Blotting:
o Normalize the protein amounts and prepare samples with Laemmli buffer.
o Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
o Block the membrane in blocking buffer for 1 hour at room temperature.
o Incubate the membrane with the desired primary antibodies overnight at 4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody for 1 hour at room temperature.

o Wash the membrane again and apply the chemiluminescent substrate.
o Data Acquisition and Analysis:
o Capture the chemiluminescent signal using an imaging system.

o Perform densitometry analysis on the protein bands to quantify the levels of
phosphorylated and total proteins.

o Normalize the phosphorylated protein levels to the total protein levels to determine the
extent of inhibition.

Conclusion

N-(Azetidin-3-yl)quinazolin-4-amine is a valuable research tool for investigating the roles of
EGFR and HERZ2 in cancer biology and for the preclinical evaluation of dual EGFR/HER2
inhibition. The protocols outlined in this document provide a robust framework for
characterizing the biochemical and cellular activity of this compound, facilitating further studies
in cancer research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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amine-in-kinase-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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